

# discovery and history of 2-Methyl-4-nitrophenyl isocyanide

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# 2-Methyl-4-nitrophenyl Isocyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

**2-Methyl-4-nitrophenyl isocyanide**, with the CAS number 2920-24-3 and molecular formula C<sub>8</sub>H<sub>6</sub>N<sub>2</sub>O<sub>2</sub>, is an aromatic isocyanide of interest in organic synthesis.[1][2] Isocyanides, characterized by the -N≡C functional group, are versatile building blocks, particularly in multicomponent reactions such as the Ugi and Passerini reactions, which are instrumental in the generation of diverse molecular scaffolds for drug discovery.[3] The presence of a nitro group and a methyl group on the phenyl ring is expected to influence the reactivity of the isocyanide functionality, making it a potentially valuable synthon for creating complex molecules.

This technical guide provides a comprehensive overview of **2-Methyl-4-nitrophenyl isocyanide**, focusing on its discovery and history (in the context of related compounds due to a lack of specific historical data), a plausible synthetic pathway with detailed experimental protocols, predicted physicochemical and spectroscopic data, and its expected reactivity in key chemical transformations.

# **Discovery and History**



There is a notable scarcity of specific historical information regarding the discovery and initial synthesis of **2-Methyl-4-nitrophenyl isocyanide** in publicly available literature. Its existence is confirmed by its CAS number and availability from some chemical suppliers.[4][5][6][7] The history of isocyanide chemistry, in general, dates back to the 19th century, with significant advancements in their synthetic utility being made in the mid-20th century through the pioneering work of researchers like Ivar Ugi and Mario Passerini on multicomponent reactions. [3][8] It is plausible that **2-Methyl-4-nitrophenyl isocyanide** was first synthesized as part of broader investigations into the synthesis and reactivity of substituted aryl isocyanides, though specific documentation of this is not readily available. Much of the available literature redirects to the more common analogue, 2-Methyl-4-nitrophenyl isocyanate.

# Synthesis of 2-Methyl-4-nitrophenyl Isocyanide

The most established and widely used method for the synthesis of aryl isocyanides is the dehydration of the corresponding N-arylformamides.[9] This suggests a two-step synthetic sequence starting from the commercially available 2-methyl-4-nitroaniline.

- Step 1: Formylation of 2-Methyl-4-nitroaniline to yield N-(2-Methyl-4-nitrophenyl)formamide.
- Step 2: Dehydration of N-(2-Methyl-4-nitrophenyl)formamide to yield 2-Methyl-4-nitrophenyl isocyanide.

The following diagram outlines the proposed synthetic workflow:

Caption: Proposed synthetic workflow for **2-Methyl-4-nitrophenyl isocyanide**.

## **Experimental Protocols**

Step 1: Synthesis of N-(2-Methyl-4-nitrophenyl)formamide

This procedure is based on general methods for the formylation of anilines.

- Materials:
  - 2-Methyl-4-nitroaniline
  - Formic acid (≥95%)



Toluene (optional, as a solvent)

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser, add 2-methyl-4-nitroaniline.
- Add an excess of formic acid. The reaction can be run neat or with a solvent like toluene to aid in azeotropic water removal.
- Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- If the product crystallizes out, it can be collected by filtration, washed with cold water, and dried.
- Alternatively, the excess formic acid and solvent can be removed under reduced pressure.
   The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

## Step 2: Synthesis of **2-Methyl-4-nitrophenyl isocyanide** via Dehydration

Several dehydrating agents can be employed for the conversion of the formamide to the isocyanide. Three common methods are provided below.

Method A: Using Phosphoryl Chloride (POCl<sub>3</sub>)[9]

### Materials:

- N-(2-Methyl-4-nitrophenyl)formamide
- Phosphoryl chloride (POCl<sub>3</sub>)
- A tertiary amine base (e.g., triethylamine or pyridine)
- Anhydrous dichloromethane (DCM) as a solvent

#### Procedure:



- Dissolve N-(2-Methyl-4-nitrophenyl)formamide in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the tertiary amine base (e.g., triethylamine, typically 2-3 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add phosphoryl chloride (typically 1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to stir at 0 °C or room temperature.
   Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the amide
   C=O stretch and appearance of the isocyanide -N≡C stretch).
- Upon completion, quench the reaction by carefully pouring it onto ice-water.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude isocyanide.
- The product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Caption: Dehydration of formamide using phosphoryl chloride.

Method B: Using Triphenylphosphine and Carbon Tetrachloride

- Materials:
  - N-(2-Methyl-4-nitrophenyl)formamide
  - Triphenylphosphine (PPh₃)
  - Carbon tetrachloride (CCl<sub>4</sub>)



- A tertiary amine base (e.g., triethylamine)
- Anhydrous solvent (e.g., dichloromethane or acetonitrile)

#### Procedure:

- To a stirred solution of N-(2-Methyl-4-nitrophenyl)formamide and triphenylphosphine in the chosen anhydrous solvent, add carbon tetrachloride and triethylamine.
- Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
- Upon completion, the reaction mixture can be filtered to remove the precipitated triphenylphosphine oxide and triethylamine hydrochloride.
- The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography.

Method C: Using the Burgess Reagent[10][11]

The Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate) is a mild and selective dehydrating agent.[10][11]

- Materials:
  - N-(2-Methyl-4-nitrophenyl)formamide
  - Burgess reagent
  - Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)
- Procedure:
  - Dissolve N-(2-Methyl-4-nitrophenyl)formamide in the anhydrous solvent under an inert atmosphere.
  - Add the Burgess reagent in one portion.
  - Stir the reaction at room temperature. The reaction is often rapid.



- Monitor the reaction by TLC.
- Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

# Physicochemical and Spectroscopic Data (Predicted)

Due to the lack of specific experimental data for **2-Methyl-4-nitrophenyl isocyanide**, the following data are predicted based on the known properties of similar aryl isocyanides.

Property	Predicted Value
Molecular Weight	162.15 g/mol
Appearance	Likely a yellow or brownish solid
Solubility	Expected to be soluble in common organic solvents (DCM, THF, ethyl acetate) and insoluble in water.

## Spectroscopic Data (Predicted)

- Infrared (IR) Spectroscopy: The most characteristic absorption for an isocyanide is the strong stretching vibration of the -N≡C bond, which typically appears in the range of 2150-2100 cm<sup>-1</sup>.[12] For aryl isocyanides, this band is often intense. Other expected absorptions would include those for the nitro group (around 1520 cm<sup>-1</sup> and 1340 cm<sup>-1</sup>) and C-H and C=C stretching vibrations of the aromatic ring.
- ¹H NMR Spectroscopy: The aromatic protons are expected to appear in the region of 7.0-8.5 ppm. The methyl protons would likely be a singlet around 2.3-2.6 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the nitro and isocyanide groups.
- ¹³C NMR Spectroscopy: The isocyanide carbon is a quaternary carbon and typically appears in the region of 155-170 ppm.[13][14] The aromatic carbons would resonate in the 120-150



ppm range, and the methyl carbon would be found at a higher field, likely around 15-25 ppm. [13][15]

# **Reactivity and Potential Applications**

The reactivity of **2-Methyl-4-nitrophenyl isocyanide** is dictated by the isocyanide functional group, which can act as a nucleophile at the carbon atom. The presence of the electron-withdrawing nitro group is expected to decrease the nucleophilicity of the isocyanide carbon to some extent.

Ugi and Passerini Multicomponent Reactions

**2-Methyl-4-nitrophenyl isocyanide** is an ideal candidate for participation in Ugi and Passerini reactions, which are powerful tools for generating molecular diversity.

Ugi Reaction: This is a four-component reaction between an aldehyde, an amine, a
carboxylic acid, and an isocyanide to form a bis-amide. The general mechanism involves the
formation of an iminium ion, which is then attacked by the isocyanide.[8]

Caption: General signaling pathway of the Ugi reaction.

• Passerini Reaction: This is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[4][8] The reaction is believed to proceed through a concerted mechanism.[4]

Caption: Logical relationship in the Passerini reaction.

The products derived from these reactions using **2-Methyl-4-nitrophenyl isocyanide** would contain the 2-methyl-4-nitrophenylamino moiety, which could be further functionalized, for example, by reduction of the nitro group to an amine. This opens up possibilities for post-modification and the synthesis of complex heterocyclic structures, which are of significant interest in medicinal chemistry and drug development.

## Conclusion

While specific literature on the discovery and history of **2-Methyl-4-nitrophenyl isocyanide** is limited, its synthesis can be confidently proposed based on well-established methods for the



preparation of aryl isocyanides. Its value lies in its potential as a versatile building block in multicomponent reactions, offering a route to novel and complex molecular architectures. The presence of the nitro and methyl substituents provides handles for further chemical modification, enhancing its utility for the synthesis of compound libraries for screening in drug discovery and materials science. Further research into the specific properties and reactivity of this compound is warranted to fully explore its synthetic potential.

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